molecular formula C19H26ClN3S B1665994 Aminopromazine hydrochloride CAS No. 18704-89-7

Aminopromazine hydrochloride

Cat. No. B1665994
CAS RN: 18704-89-7
M. Wt: 363.9 g/mol
InChI Key: ISZDANQLTTVSKO-UHFFFAOYSA-N
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Description

Aminopromazine hydrochloride is an antispasmodic drug.

Scientific Research Applications

Transdermal Drug Delivery

A study by Luppi et al. (2010) explored the development of hydroxypropylmethylcellulose-based transdermal films to improve the transdermal permeation of chlorpromazine hydrochloride, an antipsychotic drug.

Impact on Cellular Functions

Daniel et al. (2015) discovered that phenothiazine-derived antipsychotic drugs, including chlorpromazine, inhibit dynamin and clathrin-mediated endocytosis in cells.

Photogenotoxicity Studies

Palumbo et al. (2016) investigated the photogenotoxic potential of chlorpromazine metabolites, highlighting the influence of drug metabolism on photosafety testing. The study revealed enhanced phototoxicity in chlorpromazine metabolites compared to the parent drug (Palumbo et al., 2016).

Interaction with Other Substances

A study by Azum et al. (2018) examined the micellization behavior of chlorpromazine hydrochloride with Pluronic F-127, revealing insights into the drug's interaction with other substances.

Chemiluminescence-Based Detection

Huang and Chen (2002) developed a chemiluminescence method for detecting chlorpromazine hydrochloride, offering a new approach for quantitative analysis (Huang & Chen, 2002).

Metabolic Profiling in Drug-Induced Liver Injury

Hu et al. (2022) conducted metabolic profiling of lysophosphatidylcholines in rats with liver injury induced by chlorpromazine hydrochloride, providing insights into the hepatotoxicity mechanisms of the drug (Hu et al., 2022).

Electrophysiological Studies

A study by Choi et al. (2001) explored the effect of chlorpromazine on store-operated calcium entry in PC12 cells, shedding light on its electrophysiological properties.

Analytical Methods for Detection in Biological Samples

Shen et al. (2011) developed an enzyme-linked immunosorbent assay for detecting chlorpromazine in various biological samples, providing a useful tool for monitoring the presence of the drug (Shen et al., 2011).

properties

CAS RN

18704-89-7

Product Name

Aminopromazine hydrochloride

Molecular Formula

C19H26ClN3S

Molecular Weight

363.9 g/mol

IUPAC Name

1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine;hydrochloride

InChI

InChI=1S/C19H25N3S.ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;/h5-12,15H,13-14H2,1-4H3;1H

InChI Key

ISZDANQLTTVSKO-UHFFFAOYSA-N

SMILES

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl

Canonical SMILES

CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aminopromazine HCl, Aminopromazine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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